molecular formula C15H7NO3 B14160679 Anthra[1,2-c]isoxazole-6,11-dione CAS No. 36139-44-3

Anthra[1,2-c]isoxazole-6,11-dione

Cat. No.: B14160679
CAS No.: 36139-44-3
M. Wt: 249.22 g/mol
InChI Key: IRIKYSAFFJRSMS-UHFFFAOYSA-N
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Description

Anthra[1,2-c]isoxazole-6,11-dione is a heterocyclic compound that features an isoxazole ring fused to an anthraquinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Anthra[1,2-c]isoxazole-6,11-dione can be synthesized through various methods. One common approach involves the reaction of anthraquinone with hydroxylamine to form the isoxazole ring. The reaction typically requires an acidic or basic catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Anthra[1,2-c]isoxazole-6,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkylamines. Reaction conditions typically involve specific temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with alkylamines can lead to the formation of alkylamino derivatives of this compound .

Scientific Research Applications

Anthra[1,2-c]isoxazole-6,11-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of anthra[1,2-c]isoxazole-6,11-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anthra[1,2-c]isoxazole-6,11-dione is unique due to its specific ring structure, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

36139-44-3

Molecular Formula

C15H7NO3

Molecular Weight

249.22 g/mol

IUPAC Name

naphtho[2,3-g][2,1]benzoxazole-6,11-dione

InChI

InChI=1S/C15H7NO3/c17-14-9-3-1-2-4-10(9)15(18)12-11(14)6-5-8-7-19-16-13(8)12/h1-7H

InChI Key

IRIKYSAFFJRSMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NOC=C4C=C3

Origin of Product

United States

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